Anamorelinhydrochlorid

Übersicht

Beschreibung

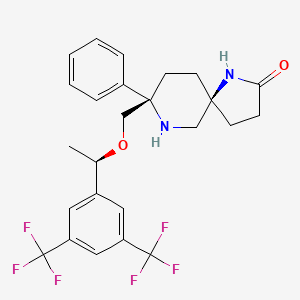

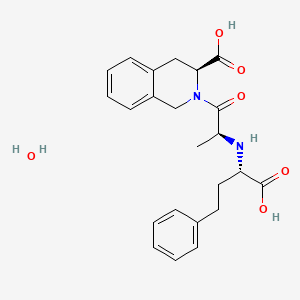

Anamorelin Hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It is primarily developed for the treatment of cancer cachexia and anorexia. Anamorelin Hydrochloride significantly increases plasma levels of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3 in humans .

Wissenschaftliche Forschungsanwendungen

Anamorelinhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Ghrelin-Rezeptor-Agonisten zu untersuchen.

Biologie: Forscher verwenden es, um die Rolle von Ghrelin bei der Appetitregulierung und Energiehomöostase zu untersuchen.

Industrie: This compound wird bei der Entwicklung neuer Therapeutika zur Behandlung des Ghrelin-Rezeptors eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Ghrelin/Wachstumshormon-Sekretagog-Rezeptor (GHSR) im Hypothalamus und der Hypophyse bindet. Diese Bindung stimuliert die Freisetzung von Wachstumshormon, was wiederum den Appetit steigert und anabole Prozesse fördert. Zu den beteiligten molekularen Zielstrukturen gehören der GHSR und nachgeschaltete Signalwege, die die Wachstumshormonfreisetzung und den Appetit regulieren .

Wirkmechanismus

Target of Action

Anamorelin hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . Ghrelin is an endogenous peptide primarily secreted by the stomach . The primary target of Anamorelin is the ghrelin receptor, which plays a crucial role in regulating appetite, promoting lipogenesis, increasing body weight, and reducing catabolic wasting .

Mode of Action

Upon binding to the ghrelin receptor, Anamorelin stimulates multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism . It mimics the action of ghrelin, leading to the activation of the ghrelin receptor . This activation triggers a cascade of events that result in the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans .

Biochemical Pathways

Anamorelin’s activation of the ghrelin receptor stimulates several biochemical pathways. It significantly increases plasma levels of GH, IGF-1, and IGFBP-3, without affecting plasma levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) . These changes in hormone levels lead to increased appetite, overall body weight, lean body mass, and muscle strength .

Pharmacokinetics

The pharmacokinetic properties of Anamorelin include its oral administration and central penetration . It has an elimination half-life of 6-7 hours , allowing for sustained action over time.

Result of Action

The activation of the ghrelin receptor by Anamorelin leads to a significant increase in appetite, overall body weight, lean body mass, and muscle strength . Increases in body weight correlate directly with increases in plasma IGF-1 levels . Most studies noted no improvement in physical function as assessed by measuring non-dominant hand-grip strength .

Action Environment

The action of Anamorelin can be influenced by various environmental factors. For instance, the presence of other medications that strongly inhibit CYP3A4 could potentially inhibit the metabolism of Anamorelin . Furthermore, the efficacy of Anamorelin may be affected by the patient’s overall health status, including the presence of other medical conditions.

Biochemische Analyse

Biochemical Properties

Anamorelin Hydrochloride acts as an oral mimetic of ghrelin . It significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans . It does not affect plasma levels of prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .

Cellular Effects

Anamorelin Hydrochloride has been shown to significantly increase appetite, overall body weight, lean body mass, and muscle strength . The increases in body weight correlate directly with increases in plasma IGF-1 levels . It also has potential anti-inflammatory effects on patients with cancer anorexia-cachexia syndrome .

Molecular Mechanism

Anamorelin Hydrochloride, being a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), binds to this receptor and mimics the action of ghrelin . This leads to the stimulation of multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism .

Temporal Effects in Laboratory Settings

The effects of Anamorelin Hydrochloride have been studied over time in laboratory settings. In a study involving patients with cancer cachexia treated with chemotherapy, Anamorelin Hydrochloride was found to maintain or increase lean body mass (LBM) over a period of 12 weeks .

Dosage Effects in Animal Models

In animal models, Anamorelin Hydrochloride has been shown to significantly and dose-dependently increase food intake and body weight at all dose levels compared with control .

Metabolic Pathways

Anamorelin Hydrochloride is involved in the ghrelin receptor pathway, stimulating the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) . It also affects metabolic flux and metabolite levels .

Transport and Distribution

As an orally active compound, Anamorelin Hydrochloride is absorbed in the gastrointestinal tract and distributed throughout the body . It is centrally-penetrant, meaning it can cross the blood-brain barrier to exert its effects .

Subcellular Localization

As a ghrelin receptor agonist, it is expected to bind to ghrelin receptors, which are G protein-coupled receptors located in the cell membrane .

Vorbereitungsmethoden

The preparation of Anamorelin Hydrochloride involves synthetic routes that include the formation of peptide bonds and the incorporation of various functional groupsThe final product is obtained as a hydrochloride salt to enhance its stability and solubility . Industrial production methods focus on controlling the chloride content and reducing impurities to ensure the quality and efficacy of the compound .

Analyse Chemischer Reaktionen

Anamorelinhydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann an der Indol-Einheit auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können den Piperidinring modifizieren und die Aktivität der Verbindung beeinflussen.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den Benzyl- und Indolringen auftreten und zur Bildung verschiedener Analoga führen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel.

Vergleich Mit ähnlichen Verbindungen

Anamorelinhydrochlorid ist unter den Ghrelin-Rezeptor-Agonisten einzigartig aufgrund seiner hohen Selektivität und oralen Bioverfügbarkeit. Ähnliche Verbindungen umfassen:

Ghrelin: Ein natürliches Peptidhormon, das ebenfalls an GHSR bindet, aber eine kürzere Halbwertszeit hat und parenteral verabreicht werden muss.

MK-677 (Ibutamoren): Ein weiterer Ghrelin-Rezeptor-Agonist mit ähnlichen anabolen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Capromorelin: Ein Ghrelin-Rezeptor-Agonist, der in der Veterinärmedizin verwendet wird, mit einer anderen chemischen Struktur und Anwendung.

This compound zeichnet sich durch seine spezielle Konstruktion für die orale Verabreichung und seine potenziellen therapeutischen Vorteile bei der Behandlung von Krebskachexie aus .

Eigenschaften

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYAEUWJFGTGGO-GHTUPXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235443 | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861998-00-7 | |

| Record name | Anamorelin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAMORELIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)